6-氨基-2-环丙基异吲哚啉-1-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

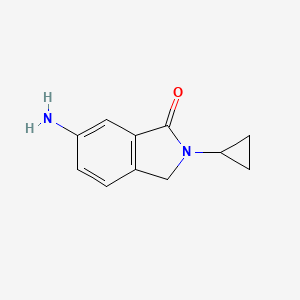

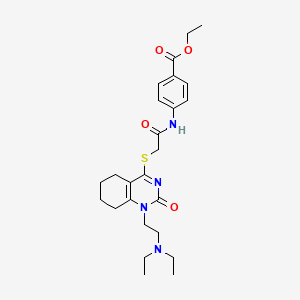

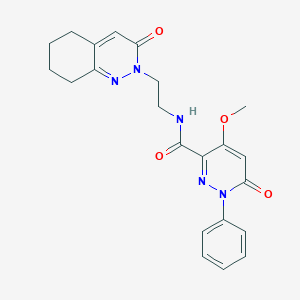

6-Amino-2-cyclopropylisoindolin-1-one is a chemical compound with the molecular formula C11H12N2O . It is a member of the isoindolinone family of compounds .

Molecular Structure Analysis

The molecular structure of 6-Amino-2-cyclopropylisoindolin-1-one can be analyzed using various techniques. For instance, electron diffraction can be used to determine three-dimensional molecular structures from sub-μm microcrystals . Other methods include the use of computational tools to analyze the physical-chemical properties of amino acid residues .Physical And Chemical Properties Analysis

The physical and chemical properties of 6-Amino-2-cyclopropylisoindolin-1-one can be found in various databases . These properties include its molecular weight, density, melting point, boiling point, and structure.科学研究应用

肽设计中的构象限制

1,2,3-三取代环丙烷的结构设计,包括6-氨基-2-环丙基异吲哚啉-1-酮,在药物化学中具有重要意义。这些化合物被用作构象限制的肽同分异构体,特别是在酶抑制剂设计中。它们将肽骨架的部分锁定在特定的构象中,有助于开发针对蛋白酶如肾素的药物 (Martín et al., 1992)。

抗分枝杆菌活性

类似6-氨基-2-环丙基异吲哚啉-1-酮的化合物已被合成并评估其抗分枝杆菌活性。它们在体外和体内对结核分枝杆菌,包括耐药菌株,显示出显著的疗效。这些发现对于开发治疗结核病的新方法至关重要 (Senthilkumar et al., 2008),(Senthilkumar et al., 2009)。

药物开发和代谢稳定性

从氨基环丙烷,包括6-氨基-2-环丙基异吲哚啉-1-酮,光化学制备1-氨基去氢萜烷提供了药物发现中的创新方法。这些化合物表现出低氧化处理和作为生物同分异构体的潜力,通过降低代谢易感性增强药物开发 (Staveness et al., 2019)。

阴离子结合性质

环丙烷衍生物,如6-氨基-2-环丙基异吲哚啉-1-酮,可以成为环六肽的一部分。这些化合物已被研究其在水溶液中结合卤化物和硫酸盐的能力,为受体性质和分子相互作用提供了见解 (Kubik & Goddard, 2002)。

药物设计中的合成和评估

对于包括6-氨基-2-环丙基异吲哚啉-1-酮在内的1-氨基异喹啉的简便合成和多样化方法对于药物设计至关重要,特别是在HIV-1整合酶抑制中。这种合成方法提供了一条成本效益的路线,在温和条件下有助于HIV治疗研究的进展 (Tandon et al., 2015)。

未来方向

While specific future directions for the study of 6-Amino-2-cyclopropylisoindolin-1-one are not explicitly mentioned in the literature, there are general trends in the field of chemistry that could be relevant. For example, the development of new methods for the synthesis, analysis, and testing of new compounds may lead to advancements in the understanding and application of compounds like 6-Amino-2-cyclopropylisoindolin-1-one .

作用机制

Target of Action

The primary target of 6-Amino-2-cyclopropylisoindolin-1-one is Cyclin-dependent kinase 7 (CDK7) . CDK7 is a protein kinase that plays a crucial role in cell cycle regulation and transcription. It is a promising target in the discovery of anti-cancer drugs .

Mode of Action

6-Amino-2-cyclopropylisoindolin-1-one interacts with CDK7 through conventional hydrogen bonding interactions with active amino acid residues . The compound shows high binding affinity, which is indicative of its potential as a CDK7 inhibitor .

Pharmacokinetics

The compound has been studied for its binding stability and chemical reactivity . These factors can influence its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, and thus its bioavailability.

Result of Action

The molecular and cellular effects of 6-Amino-2-cyclopropylisoindolin-1-one’s action are primarily its potential anti-cancer activity. By inhibiting CDK7, it could disrupt cell cycle regulation and transcription, thereby exerting an anti-cancer effect .

Action Environment

属性

IUPAC Name |

6-amino-2-cyclopropyl-3H-isoindol-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c12-8-2-1-7-6-13(9-3-4-9)11(14)10(7)5-8/h1-2,5,9H,3-4,6,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUKIUJKXJZPMPI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2CC3=C(C2=O)C=C(C=C3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(3-Bromo-1-bicyclo[1.1.1]pentanyl)sulfonyl]acetic acid](/img/structure/B2367727.png)

![Sodium 2-[4-(difluoromethoxy)pyridin-2-YL]acetate](/img/structure/B2367734.png)

![N-[(1-Thiophen-3-ylcyclopropyl)methyl]-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2367739.png)

![2-((1-(3,4-dimethylphenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-isopropylacetamide](/img/structure/B2367740.png)

![N-[(1-Ethoxycyclopentyl)methyl]but-2-ynamide](/img/structure/B2367744.png)

![N-(pyridin-3-ylmethyl)-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B2367745.png)